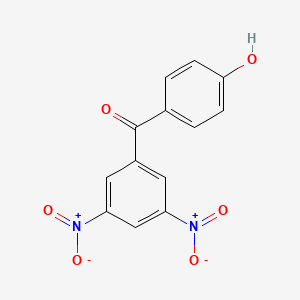
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone is an organic compound that features both nitro and hydroxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-hydroxybenzene in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of (3,5-diaminophenyl)(4-hydroxyphenyl)methanone.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (3,5-Diaminophenyl)(4-hydroxyphenyl)methanone
- (3,5-Dinitrophenyl)(4-ethoxyphenyl)methanone
Comparison:
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
- (3,5-Diaminophenyl)(4-hydroxyphenyl)methanone: Formed by the reduction of (3,5-Dinitrophenyl)(4-hydroxyphenyl)methanone, exhibiting different biological activities.
- (3,5-Dinitrophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with an ethoxy group instead of a hydroxy group, affecting its solubility and reactivity .
Propriétés
Numéro CAS |
51339-44-7 |
|---|---|
Formule moléculaire |
C13H8N2O6 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
(3,5-dinitrophenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8N2O6/c16-12-3-1-8(2-4-12)13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h1-7,16H |
Clé InChI |
QOLWHUUDSSEZNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


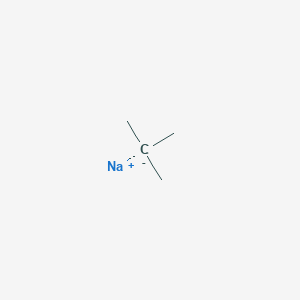

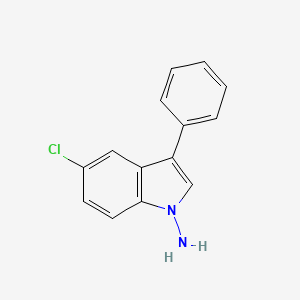
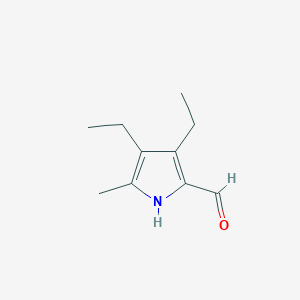

![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
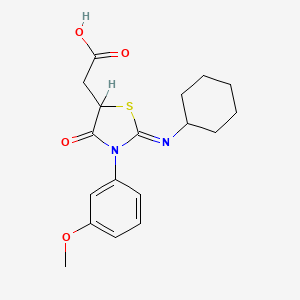
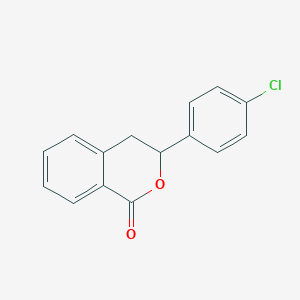
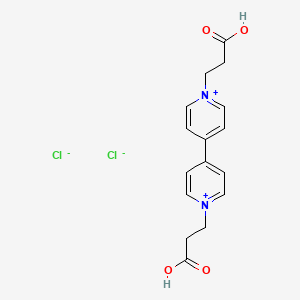

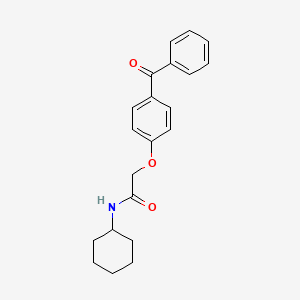
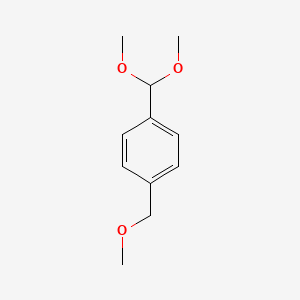
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
